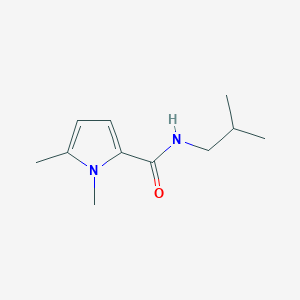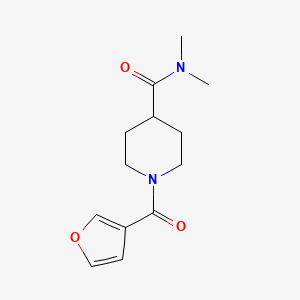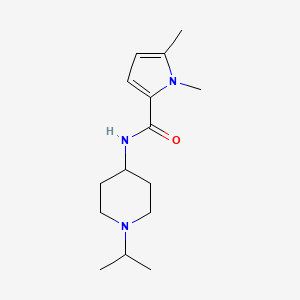![molecular formula C15H17NO2 B7504862 cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)
cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects through various mechanisms, including inhibition of cyclooxygenase (COX) enzymes, modulation of the activity of ion channels, and interaction with various receptors such as the cannabinoid and opioid receptors.
Biochemical and Physiological Effects
Cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the production of prostaglandins, which are involved in the inflammatory process. In addition, cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been shown to modulate the activity of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.
Advantages and Limitations for Lab Experiments
Cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has several advantages for lab experiments. The compound is relatively easy to synthesize, and its pharmacological effects have been extensively studied. However, one of the limitations of using cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone in lab experiments is its limited solubility in water, which can make it difficult to administer the compound to test subjects.
Future Directions
There are several future directions for the study of cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone. One potential direction is the development of novel drug formulations that enhance the solubility and bioavailability of the compound. Another potential direction is the study of the compound's interaction with other receptors and enzymes, which could lead to the discovery of novel pharmacological targets. Additionally, the compound's potential applications in the treatment of various diseases, such as cancer and viral infections, could be further explored.
Synthesis Methods
Cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-hydroxybenzaldehyde with ethyl cyanoacetate to form ethyl 4-(4-hydroxyphenyl)-3-oxobutanoate. The resulting compound is then reacted with cyclopropanecarbonyl chloride in the presence of a base to produce cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone.
Scientific Research Applications
Cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess antitumor, antiviral, and antibacterial properties. In addition, cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been found to modulate the activity of various enzymes and receptors, making it a promising candidate for drug development.
properties
IUPAC Name |
cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-14-5-3-11(4-6-14)12-7-9-16(10-8-12)15(18)13-1-2-13/h3-7,13,17H,1-2,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMFGQVXEOHBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(=CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)

![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)

![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)
![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)



![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)
